molecular formula C15H9F6N5OS B1682358 YM-58483 CAS No. 223499-30-7

YM-58483

Cat. No.: B1682358
CAS No.: 223499-30-7
M. Wt: 421.3 g/mol
InChI Key: XPRZIORDEVHURQ-UHFFFAOYSA-N
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Description

BTP2, also known as YM-58483, is a potent inhibitor of store-operated calcium entry (SOCE) channels, specifically targeting the calcium release-activated calcium (CRAC) channels. These channels play a crucial role in various cellular processes by regulating calcium influx into cells. BTP2 has been extensively studied for its effects on calcium signaling and its potential therapeutic applications in various diseases, including cancer and inflammatory conditions .

Mechanism of Action

Target of Action

YM-58483, also known as BTP2, is a potent and selective inhibitor of Calcium Release-Activated Calcium (CRAC) channels . These channels mediate the influx of calcium ions (Ca2+) in various cells, including non-excitable cells like lymphocytes .

Mode of Action

This compound acts by blocking the store-operated Ca2+ entry (SOCE) . It inhibits the sustained Ca2+ influx induced by thapsigargin, a substance that depletes intracellular calcium stores and activates SOCE .

Biochemical Pathways

The inhibition of CRAC channels by this compound affects several biochemical pathways. It suppresses the production of cytokines, which are crucial for immune responses . It also decreases the levels of phosphorylated ERK and phosphorylated CREB, without affecting the expression of CD11b and GFAP . These changes lead to a reduction in neuronal excitability in the spinal dorsal horn .

Pharmacokinetics

This compound is orally active . .

Result of Action

The action of this compound leads to several molecular and cellular effects. It has been shown to have potent T-cell antiproliferative effects . It also shows immunomodulatory and anti-inflammatory effects in vivo . In the context of neuropathic pain, this compound has been found to produce a significant central analgesic effect .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. It’s worth noting that this compound has been shown to be effective in different in vivo models, suggesting that it can function in diverse biological environments .

Safety and Hazards

The compound should be handled with caution during storage and handling processes to avoid direct contact with oxidizing agents, strong acids, and strong bases to prevent chemical reactions or accidents . More specific safety and hazard information is not clearly mentioned in the available resources.

Biochemical Analysis

Biochemical Properties

YM-58483 plays a significant role in biochemical reactions, particularly those involving calcium signaling. It interacts with CRAC channels, blocking thapsigargin-induced sustained calcium influx . This interaction is crucial in the regulation of various cellular processes, including the activation of T lymphocytes .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating calcium signaling pathways, which in turn can affect gene expression and cellular metabolism . For instance, this compound has been shown to inhibit Th2 cytokine production and NF-AT-driven promoter activity in T lymphocytes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to CRAC channels, leading to the inhibition of sustained calcium influx . This action can result in changes in gene expression and enzyme activity, thereby influencing cellular function .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For example, intrathecal administration of this compound at concentrations of 300 μM and 1000 μM produced a significant central analgesic effect on rats with spinal nerve ligation-induced neuropathic pain .

Transport and Distribution

Given its role as a CRAC channel inhibitor, it is likely to be distributed wherever these channels are present .

Subcellular Localization

The subcellular localization of this compound is not explicitly known. Considering its function as a CRAC channel inhibitor, it is likely to be localized in the cell membrane where these channels are located .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BTP2 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the reaction of substituted amines with terephthaloyl dichloride and potassium thiocyanate to form terephthalodiisothiocyanate. This intermediate is then reacted with substituted amines to produce BTP2 .

Industrial Production Methods

Industrial production of BTP2 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of phase transfer catalysts, such as poly(ethyleneglycol) dimethylether, can enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

BTP2 undergoes various chemical reactions, including substitution and complexation reactions. It can react with different reagents to form derivatives with altered properties.

Common Reagents and Conditions

Common reagents used in the reactions involving BTP2 include substituted amines, terephthaloyl dichloride, and potassium thiocyanate. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from the reactions involving BTP2 include various benzoylthiourea derivatives. These derivatives have been studied for their thermal stability and surface properties .

Comparison with Similar Compounds

BTP2 is unique among CRAC channel inhibitors due to its high potency and selectivity. Similar compounds include:

BTP2 stands out due to its extensive use in research and its potential therapeutic applications in various diseases.

Properties

IUPAC Name

N-[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]-4-methylthiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F6N5OS/c1-7-12(28-25-23-7)13(27)22-8-2-4-9(5-3-8)26-11(15(19,20)21)6-10(24-26)14(16,17)18/h2-6H,1H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPRZIORDEVHURQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)N3C(=CC(=N3)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F6N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50274370
Record name CRAC Channel Inhibitor, BTP2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50274370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223499-30-7
Record name CRAC Channel Inhibitor, BTP2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50274370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-4'-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-1,2,3-thiadiazole-5-carboxanilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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